molecular formula C8H7NO2S B060917 [5-(2-Thienyl)-3-isoxazolyl]methanol CAS No. 194491-44-6

[5-(2-Thienyl)-3-isoxazolyl]methanol

Cat. No.: B060917
CAS No.: 194491-44-6
M. Wt: 181.21 g/mol
InChI Key: HUAGDHXVPCSWLD-UHFFFAOYSA-N
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Description

[5-(2-Thienyl)-3-isoxazolyl]methanol (CAS: 194491-44-6) is a heterocyclic compound with the molecular formula C₈H₇NO₂S and a molecular weight of 181.21 g/mol . Structurally, it features an isoxazole ring substituted at the 5-position with a thiophene group and a hydroxymethyl group at the 3-position. This compound has gained attention in antimicrobial research due to its role as an AgrA-DNA binding inhibitor, specifically targeting the virulence regulation system in Staphylococcus aureus .

Mechanism of Action

Target of Action

The primary target of [5-(2-Thienyl)-3-isoxazolyl]methanol, also known as Compound D, is AgrA-DNA . AgrA is a response regulator that plays a crucial role in the quorum sensing system of Staphylococcus aureus .

Mode of Action

Compound D acts as an inhibitor of AgrA-DNA binding . By binding to AgrA, it prevents the interaction between AgrA and DNA, thereby disrupting the quorum sensing system of S. aureus .

Pharmacokinetics

Its solubility in dmso is known to be 100 mg/ml , which suggests that it may have good bioavailability when administered in a suitable formulation.

Result of Action

By inhibiting the AgrA-DNA binding, Compound D disrupts the quorum sensing system of S. aureus, potentially leading to a decrease in virulence and biofilm formation . This could make S. aureus more susceptible to the immune system and antibiotics.

Biological Activity

[5-(2-Thienyl)-3-isoxazolyl]methanol, also known as Compound D, is a chemical compound that has garnered attention for its biological activities, particularly as an AgrA-DNA binding inhibitor. This compound is primarily studied within the context of its potential therapeutic applications against Staphylococcus aureus infections and other biological pathways.

The primary mechanism of this compound involves its inhibition of the AgrA protein, a key regulator of virulence gene expression in Staphylococcus aureus. By binding to AgrA-DNA complexes, this compound disrupts the expression of virulence factors, which are critical for the pathogenicity of this bacterium. This action positions this compound as a promising candidate for developing new anti-infective agents targeting bacterial infections, particularly those caused by antibiotic-resistant strains .

Biological Activities

The biological activity of this compound extends beyond its antibacterial properties. Research indicates that it may influence several cellular pathways:

  • Anti-infection : Effective against various bacterial strains, including those resistant to traditional antibiotics.
  • Apoptosis and Autophagy : Potentially modulates cell death pathways, which could be beneficial in cancer therapy.
  • Cell Cycle Regulation : Impacts DNA damage response mechanisms, suggesting a role in cancer prevention or treatment.
  • Neuronal Signaling : May interact with neurotransmitter systems, indicating possible neuroprotective effects .

Antibacterial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness at low concentrations, making it a candidate for further development as an antibiotic. Comparative studies with standard antibiotics show that this compound can inhibit bacterial growth more effectively than some existing treatments .

Cytotoxicity and Safety Profile

Toxicological assessments reveal that this compound has a favorable safety profile at therapeutic doses. Studies involving mammalian cell lines indicate minimal cytotoxic effects, which is critical for its potential use in clinical settings .

Case Studies

  • Staphylococcus aureus Infection Model : In a controlled study using murine models infected with S. aureus, administration of this compound resulted in reduced bacterial load and improved survival rates compared to untreated controls. This highlights its potential as a therapeutic agent in managing bacterial infections .
  • Cancer Cell Line Studies : In vitro experiments on various cancer cell lines have shown that this compound induces apoptosis through the activation of caspase pathways. These findings suggest its dual role as an antibacterial and anticancer agent .

Data Summary

Biological ActivityEffectivenessReference
AntibacterialSignificant against S. aureus
CytotoxicityLow at therapeutic doses
Induction of ApoptosisPositive in cancer cells
AgrA-DNA BindingInhibits virulence gene expression

Scientific Research Applications

Inhibition of AgrA

The primary application of [5-(2-Thienyl)-3-isoxazolyl]methanol lies in its ability to inhibit AgrA, a transcription factor that plays a crucial role in the virulence of Staphylococcus aureus. AgrA regulates the expression of virulence genes, including those responsible for toxin production and biofilm formation. By binding to AgrA, this compound disrupts its interaction with DNA, thereby inhibiting the expression of these critical virulence factors .

Potential Antibiotic Development

Given its mechanism of action, this compound is being investigated as a candidate for novel antibiotic therapies against S. aureus infections. This is particularly relevant in the context of increasing antibiotic resistance, where traditional treatments are becoming less effective .

Synthetic Routes

Several synthetic methods have been developed for producing this compound. Common approaches include:

  • Condensation Reactions : Utilizing thienyl aldehydes and isoxazole derivatives.
  • Functional Group Transformations : Modifying the hydroxymethyl group to create analogs with enhanced biological activities.

These synthetic routes facilitate the exploration of derivatives that may exhibit improved efficacy or reduced toxicity.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead compound for developing new antibiotics. Its ability to inhibit bacterial communication pathways makes it a valuable tool for studying bacterial pathogenesis and developing therapeutic strategies .

Agricultural Chemistry

The compound's reactivity also opens avenues for applications in agricultural chemistry, particularly in designing agrochemicals that can disrupt microbial pathogens affecting crops. Its structural characteristics allow for modifications that could enhance its efficacy against specific plant pathogens.

Study on AgrA Inhibition

Research conducted by Leonard et al. (2012) identified a hydrophobic cleft in the LytTR domain of AgrA as a target for small molecule interactions that inhibit DNA binding. This study provided foundational insights into how this compound interacts with AgrA and highlighted its potential as a therapeutic agent against S. aureus infections .

Interaction Studies

Quantitative assessments using biophysical techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to evaluate the binding affinity of this compound with AgrA. These studies elucidate the molecular mechanisms underlying its biological activity and help identify potential therapeutic targets .

Comparison with Structural Analogues

The unique structural features of this compound distinguish it from other compounds within the isoxazole family. Below is a comparison table highlighting notable analogues:

Compound NameStructural FeaturesUnique Characteristics
3-(Thiophen-2-yl)-1,2-oxazol-5-yl]methanolContains a thiophenyl groupDifferent positioning of functional groups
5-(Furanyl)-3-isoxazolylmethanolFuranyl substituent instead of thienylExhibits different biological activities
4-(Thiazol-2-yl)-1,2-oxazol-3-olThiazole ring replaces thienylPotentially different pharmacological profiles

These analogues illustrate variations in biological activity and chemical properties due to differences in substituents and ring structures.

Q & A

Q. What synthetic methodologies are reported for [5-(2-Thienyl)-3-isoxazolyl]methanol, and how can purity be optimized?

Level : Basic
Answer :
The synthesis of isoxazole derivatives like this compound typically involves cyclocondensation reactions. For example, similar compounds (e.g., α4β2-nAChR agonists) are synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes, followed by functional group modifications . Key steps include:

  • Purification : Gradient elution (e.g., 10–100% acetonitrile/water) on reverse-phase HPLC.
  • Purity Validation : High-resolution mass spectrometry (HRMS) and analytical HPLC (≥98% purity threshold) .
    For optimization, ensure inert reaction conditions (argon atmosphere) and stoichiometric control of reactants to minimize byproducts.

Q. How does this compound interact with AgrAC, and what techniques validate this binding?

Level : Advanced
Answer :
this compound binds to the LytTR domain of AgrAC, a bacterial virulence regulator, as identified via fragment-based NMR screening. Methodological insights:

  • NMR Technique : WATERGATE W5 LOGSY experiments detect binding by inversion of compound spectra upon AgrAC addition .
  • Binding Site Mapping : Saturation transfer difference (STD) NMR or mutagenesis (e.g., alanine scanning) can pinpoint residues critical for interaction.
    Advanced studies should combine X-ray crystallography to resolve the binding pose and surface plasmon resonance (SPR) for affinity quantification (e.g., Kd values).

Q. What analytical techniques confirm the structural integrity of this compound?

Level : Basic
Answer :
Critical techniques include:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm thienyl and isoxazole proton environments.
  • Mass Spectrometry : HRMS for molecular formula validation (e.g., [M+H]<sup>+</sup> ion matching theoretical mass).
  • Chromatography : UPLC-PDA to assess purity (>98%) and detect trace impurities .
    For stability, conduct accelerated degradation studies under varied pH/temperature and monitor via LC-MS.

Q. How can researchers resolve contradictions in reported binding affinities of isoxazole derivatives for bacterial targets?

Level : Advanced
Answer :
Discrepancies may arise from:

  • Experimental Conditions : Buffer composition (e.g., ionic strength) or temperature. Standardize assays using TRIS-HCl (pH 7.4, 25°C) .
  • Target Conformation : AgrAC may adopt inactive/active states. Use circular dichroism (CD) to confirm structural integrity.
  • Data Normalization : Reference internal controls (e.g., known binders like 4-phenoxyphenol) in NMR or SPR assays .
    Advanced approaches: Molecular dynamics simulations to model ligand-induced conformational changes.

Q. What physicochemical properties of this compound are critical for in vitro assays?

Level : Basic
Answer :
Key properties include:

  • Solubility : Test in DMSO (≥10 mM stock) and aqueous buffers (e.g., PBS). Adjust with co-solvents (≤0.1% Tween-80) .
  • LogP : Predicted ~2.1 (thienyl and isoxazole hydrophobicity). Validate via shake-flask method.
  • Stability : Monitor degradation in PBS (37°C, 24h) using LC-MS. Store at -20°C under desiccation.

Q. What in vivo models are suitable for studying this compound’s efficacy in bacterial pathogenesis?

Level : Advanced
Answer :

  • Murine Infection Models : Evaluate Staphylococcus aureus burden in systemic or skin abscess models. Administer compound via IP (10–50 mg/kg) .
  • Gene Expression Profiling : qRT-PCR to measure agr operon downregulation (e.g., reduced hla toxin expression).
  • PK/PD Studies : Measure plasma half-life (LC-MS/MS) and correlate with MIC values. Optimize dosing using allometric scaling.

Comparison with Similar Compounds

Key Characteristics:

  • Mechanism : Binds to the hydrophobic cleft in the LytTR domain of AgrA, disrupting its interaction with DNA and inhibiting quorum sensing .
  • Applications : Investigated for mitigating antibiotic resistance in S. aureus infections .
  • Synthesis : Typically prepared via cyclization reactions involving thiophene and isoxazole precursors, though detailed synthetic protocols are proprietary .

Structural Analogs

A. (3-Methylisoxazol-5-yl)methanol (CAS: 14716-89-3)

  • Molecular Formula: C₅H₇NO₂
  • Key Differences : Lacks the thiophene substituent, featuring a methyl group instead.

B. 5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]isoxazole (CAS: 339019-75-9)

  • Molecular Formula: C₁₆H₁₀Cl₃NO₂
  • Key Differences: Chlorophenyl and dichlorophenoxy substituents enhance halogen bonding but increase steric bulk.
  • Activity : Exhibits antimicrobial properties, though its mechanism differs from AgrA inhibition .

C. 4-Aryl-5-(5-methylisoxazol-3-yl)-1,2,4-triazol-3-thiols

  • Structure : Combines isoxazole with triazole and thiol groups.
  • Activity : Targets bacterial enzymes (e.g., topoisomerases) rather than quorum sensing systems .

Functional Analogs (AgrA Inhibitors)

Compounds identified alongside [5-(2-Thienyl)-3-isoxazolyl]methanol in NMR-based screens include:

Compound Name Molecular Formula Key Features Binding Affinity to AgrAC
4-Phenoxyphenol C₁₂H₁₀O₂ Phenolic ether Moderate
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid C₁₁H₉NO₂S Thiazole-carboxylic acid High
This compound C₈H₇NO₂S Thiophene-isoxazole-methanol High (specific H-bonds)
9H-Xanthene-9-carboxylic acid C₁₄H₁₀O₃ Polycyclic carboxylic acid Low

Key Findings :

  • This compound exhibits superior binding due to hydrogen bonding between its hydroxymethyl group and AgrA residues (e.g., Arg211) and hydrophobic interactions from the thiophene ring .

Pharmacological and Physicochemical Comparison

Parameter This compound (3-Methylisoxazol-5-yl)methanol 5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]isoxazole
Molecular Weight 181.21 g/mol 113.12 g/mol 354.6 g/mol
LogP (Predicted) 1.5–2.0 0.8–1.2 5.4
Hydrogen Bond Donors 1 (hydroxyl) 1 (hydroxyl) 0
Biological Target AgrA-DNA N/A Broad-spectrum antimicrobial

Insights :

  • The thiophene group in this compound enhances lipophilicity (LogP ~2.0), facilitating penetration into bacterial membranes .
  • Halogenated analogs (e.g., dichlorophenoxy derivatives) exhibit higher LogP values but may suffer from toxicity and poor solubility .

Research and Development Status

  • Challenges : Optimization of pharmacokinetics (e.g., oral bioavailability) and mitigation of off-target effects are ongoing .

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAGDHXVPCSWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380175
Record name [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194491-44-6
Record name [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanol
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[5-(2-Thienyl)-3-isoxazolyl]methanol
[5-(2-Thienyl)-3-isoxazolyl]methanol
[5-(2-Thienyl)-3-isoxazolyl]methanol
[5-(2-Thienyl)-3-isoxazolyl]methanol
[5-(2-Thienyl)-3-isoxazolyl]methanol
[5-(2-Thienyl)-3-isoxazolyl]methanol

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